molecular formula C20H14N4O4 B11552701 N,N'-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine

N,N'-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine

Cat. No.: B11552701
M. Wt: 374.3 g/mol
InChI Key: KDKIBZPWFQWBCI-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two nitrophenyl groups attached to a benzene-1,3-diamine core through imine linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine typically involves the condensation reaction between benzene-1,3-diamine and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The imine bonds can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Reduction: Reduction of the nitro groups results in the formation of corresponding amines.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

N,N’-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting or modifying their functions. The imine bonds in the compound can also participate in various chemical reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(pyridin-2-ylmethylidene)benzene-1,2-diamine
  • N,N’-bis(phenylmethylidene)benzene-1,3-diamine

Uniqueness

N,N’-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine is unique due to the presence of nitro groups, which can significantly influence its chemical reactivity and biological activity. The nitro groups can undergo reduction to form amines, adding versatility to the compound’s chemical behavior. Additionally, the compound’s ability to form stable coordination complexes with metal ions makes it valuable in various research applications.

Properties

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

1-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C20H14N4O4/c25-23(26)19-10-3-1-6-15(19)13-21-17-8-5-9-18(12-17)22-14-16-7-2-4-11-20(16)24(27)28/h1-14H

InChI Key

KDKIBZPWFQWBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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